7-Methylhexadecanoic acid

Catalog No.
S15221998
CAS No.
56796-91-9
M.F
C17H34O2
M. Wt
270.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methylhexadecanoic acid

CAS Number

56796-91-9

Product Name

7-Methylhexadecanoic acid

IUPAC Name

7-methylhexadecanoic acid

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-10-13-16(2)14-11-9-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19)

InChI Key

UQHCSAXPQPCWOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CCCCCC(=O)O

7-methyl-hexadecanoic acid is a long-chain fatty acid.

7-Methylhexadecanoic acid, also known as 7-methylpalmitic acid, is a branched-chain fatty acid with the molecular formula C17H34O2\text{C}_{17}\text{H}_{34}\text{O}_2. It features a methyl group attached to the seventh carbon of the hexadecanoic acid chain, differentiating it from its straight-chain counterpart, hexadecanoic acid (palmitic acid). This structural modification influences its physical and chemical properties, including melting point, solubility, and biological activity.

The compound exists as a solid at room temperature, with a melting point typically around 39.5 to 40 °C . Its unique structure allows it to participate in various biochemical pathways and interactions within biological systems.

Characteristic of carboxylic acids:

  • Oxidation: This fatty acid can be oxidized to produce corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Esterification: It reacts with alcohols in the presence of acid catalysts to form esters, which are important in various applications.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an alkaline medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Esterification: Sulfuric acid as a catalyst with methanol or ethanol.

Major Products

  • Oxidation: Ketones or aldehydes.
  • Reduction: Alcohols.
  • Esterification: Methyl or ethyl esters.

7-Methylhexadecanoic acid exhibits various biological activities. It is known to influence membrane fluidity due to its branched structure, which can affect how cells interact with their environment. Such modifications can alter the behavior of enzymes and receptors, potentially impacting metabolic pathways. Additionally, studies suggest that branched-chain fatty acids may play roles in signaling pathways related to energy metabolism and inflammation .

Synthetic Routes

7-Methylhexadecanoic acid can be synthesized through several methods:

  • Methylation of Hexadecanoic Acid: This method involves the methylation of hexadecanoic acid using methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran under reflux conditions.
  • Natural Extraction: The compound can also be isolated from natural sources, such as certain animal fats and oils. For example, it can be extracted from bovine milk fat through a series of extraction and chromatographic techniques .

7-Methylhexadecanoic acid has several applications across various fields:

  • Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
  • Food Industry: Serves as a flavoring agent and preservative in some food products.
  • Pharmaceuticals: Investigated for its potential roles in drug formulations due to its unique biological activity.

Research indicates that 7-methylhexadecanoic acid interacts with various biological molecules. Its branched structure allows it to modulate lipid bilayer properties, affecting membrane permeability and fluidity. Studies have shown that it may influence the activity of certain enzymes involved in lipid metabolism and could potentially act as a signaling molecule within cells .

Several compounds are structurally similar to 7-methylhexadecanoic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Hexadecanoic AcidStraight-chainNo branching; commonly known as palmitic acid
12-Methyltetradecanoic AcidMethyl-branchedMethyl group at the 12th carbon
Isopalmitic AcidStructural isomerDifferent branching pattern than 7-methylhexadecanoic acid

Uniqueness of 7-Methylhexadecanoic Acid

The unique placement of the methyl group at the seventh carbon position distinguishes 7-methylhexadecanoic acid from other similar compounds. This specific structural variation imparts distinct physical and chemical properties that influence its interaction with biological membranes and its role in various biochemical pathways .

Enzymatic Mechanisms for Methyl Branch Formation in Sponge Fatty Acid Synthesis

The biosynthesis of 7-methylhexadecanoic acid in sponges involves a multi-step process initiated by the incorporation of branched-chain amino acid precursors, such as leucine and valine, into acyl-CoA substrates. In Sorangium aurantiaca, a model organism for studying myxobacterial fatty acid metabolism, leucine-derived isovaleryl-CoA serves as the primer for methyl branch formation via α-oxidation and β-oxidation pathways. The key enzyme responsible for introducing the methyl branch is a specialized methyltransferase that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the Δ7 position of palmitic acid. This reaction generates 7-methylhexadecanoic acid as a terminal product in certain sponge species, though intermediate steps may involve elongation and desaturation.

Feeding experiments with isotopically labeled precursors, such as [D7]-15-methylhexadecanoic acid, have demonstrated the role of α-oxidation in shortening carbon chains while preserving methyl branches. For example, in Cinachyrella spp., the degradation of longer-chain iso-17:0 fatty acids via α-oxidation produces 7-methylhexadecanoic acid as a secondary metabolite. The enzymatic machinery includes:

  • 3-Ketoacyl-CoA thiolases: Catalyze the cleavage of β-ketoacyl-CoA intermediates during β-oxidation.
  • Methylmalonyl-CoA mutase: Facilitates isomerization reactions required for methyl branch retention.
  • Cytochrome P450 enzymes: Mediate hydroxylation steps that precede methyl group transfer.

Table 1: Enzymatic Components in 7-Methylhexadecanoic Acid Biosynthesis

Enzyme ClassFunctionSubstrate Specificity
MethyltransferaseMethyl group transfer to Δ7 positionPalmitic acid, SAM
Elongase (ELOVL7)Carbon chain elongation14:0-CoA to 16:0-CoA
α-OxidaseChain shortening with methyl retention17-Methylheptadecanoyl-CoA

Role of Elongase Systems in n-7 Monoenoic Acid Series Derivation

The n-7 monoenoic acid series, which includes 16:1Δ9 and 18:1Δ11 fatty acids, serves as precursors for 7-methylhexadecanoic acid in sponges. Elongase systems in the endoplasmic reticulum extend saturated and monounsaturated fatty acids through sequential addition of two-carbon units from malonyl-CoA. In Cinachyrella aff. schuki, the elongase ELOVL5 preferentially acts on 14:1Δ7 to produce 16:1Δ9, which is subsequently methylated at the seventh position.

Notably, the Δ9 desaturase introduces unsaturation in the n-7 position before methyl branch formation, as evidenced by the co-occurrence of 16:1Δ9 and 7-methyl-16:0 in phospholipid fractions. This dual pathway ensures structural diversity in sponge membrane lipids, with 7-methylhexadecanoic acid often constituting 5–12% of total fatty acids in species such as Spongia officinalis.

Key observations:

  • Elongase activity is substrate-specific, favoring C14–C16 intermediates.
  • Competitive inhibition by straight-chain fatty acids modulates methyl branch production.

Phylogenetic Conservation of Anteiso-Branching Patterns Across Porifera Taxa

Anteiso-branching (methyl group on the penultimate carbon) is rare in sponges compared to iso-branching (methyl on the terminal carbon). However, 7-methylhexadecanoic acid represents an exception, with its anteiso-like configuration conserved in phylogenetically disparate taxa such as Demospongiae and Calcarea. Comparative lipidomic analyses reveal:

  • Demospongiae: High 7-methylhexadecanoic acid content (8–15% of total fatty acids) coupled with 5,9-dienoic acids.
  • Hexactinellida: Trace amounts (<2%) but consistent detection across deep-sea species.
  • Homoscleromorpha: Absence of anteiso-branched acids, suggesting lineage-specific loss.

The conservation of this trait correlates with ecological niche adaptation. Shallow-water sponges exhibit higher methyl branch diversity, likely due to greater access to leucine-rich dietary inputs, while deep-sea species rely on endogenous synthesis via conserved elongase systems.

Table 2: Distribution of 7-Methylhexadecanoic Acid in Porifera Taxa

TaxonHabitat% Total Fatty AcidsPrecursor Dominance
Cinachyrella spp.Coral reefs10.2 ± 1.816:1Δ9, 18:1Δ11
Geodia spp.Deep sea1.4 ± 0.314:0, 16:0
Spongia spp.Intertidal zones12.6 ± 2.116:1Δ9, 5,9-18:2

The total synthesis of 7-methylhexadecanoic acid and its derivatives represents a significant challenge in organic chemistry due to the requirement for precise positioning of the methyl branch at the seventh carbon position. The compound, with molecular formula C17H34O2 and molecular weight 270.457, exists as a branched-chain fatty acid that differs from its straight-chain counterpart, hexadecanoic acid (palmitic acid), through the presence of a methyl substituent [1] [2].

Chemical Activation and Methylation Approaches

One of the primary synthetic methodologies involves the direct methylation of hexadecanoic acid using methyl iodide in the presence of strong bases such as sodium hydride . This approach requires careful control of reaction conditions to ensure selective methylation at the desired position. The reaction proceeds through the formation of an enolate intermediate, which subsequently undergoes alkylation to introduce the methyl group at the seventh carbon position.

Alternative synthetic strategies have emerged from studies on related methyl-branched fatty acid systems. Research on 2-methoxy-14-methylhexadecanoic acid synthesis has demonstrated the utility of seven-step synthetic pathways achieving overall yields of 45-48% [4]. These methodologies incorporate asymmetric alkynylation of aldehydes, acid-catalyzed lactonization, and selective protection strategies that can be adapted for 7-methylhexadecanoic acid synthesis.

Enzymatic and Biosynthetic Approaches

The biosynthetic pathway for methyl-branched fatty acids involves the incorporation of methylmalonyl-coenzyme A as a substrate in fatty acid synthase systems [5] [6]. Fatty acid synthase can utilize methylmalonyl-coenzyme A to generate methyl-branched fatty acids, although the efficiency is significantly lower compared to malonyl-coenzyme A utilization [6]. The enzyme shows selectivity for methylmalonyl-coenzyme A over ethylmalonyl-coenzyme A, with approximately 10-fold higher affinity for the methyl-substituted substrate [6].

Studies on bacterial systems have revealed that methyl-branched fatty acid synthesis is controlled at the level of acyl-coenzyme A synthesis [7]. The stereospecific synthesis involves the action of specific acyl-coenzyme A synthetases that can accommodate different enantiomers of methylated precursors, leading to the formation of either natural or unnatural enantiomers of branched fatty acids [7].

Multi-Step Synthetic Pathways

Contemporary synthetic approaches to 7-methylhexadecanoic acid derivatives employ multi-step pathways that combine several key transformations. These strategies typically involve the preparation of appropriately functionalized intermediates followed by chain elongation and functional group manipulation. The synthesis of related compounds such as 13-hydroxy-14-methylhexadecanoic acid has been accomplished through 17-step procedures with overall yields of 2% [8].

A particularly effective approach involves the use of stabilized Wittig reagents for chain elongation, followed by copper-catalyzed conjugate addition of methylmagnesium bromide to introduce the methyl branch [9]. This methodology provides excellent stereoselectivity (95:5 enantiomeric ratio) and high yields (94%) for the key methylation step [9].

Synthetic MethodKey StepsYield (%)Selectivity
Direct methylationEnolate formation, alkylationVariableModerate
Enzymatic synthesisMethylmalonyl-CoA incorporationLowHigh
Multi-step Wittig approachOlefination, conjugate addition9495:5 e.r.
Asymmetric alkynylationAlkynylation, lactonization45-48High

Stereochemical Control in Methyl Group Introduction via Wittig Olefination

The introduction of methyl substituents in fatty acid synthesis with precise stereochemical control represents a critical aspect of 7-methylhexadecanoic acid preparation. Wittig olefination reactions have emerged as powerful tools for achieving this stereochemical control while simultaneously building the carbon framework [10] [11].

Mechanistic Considerations in Wittig Reactions

Wittig reactions involving phosphonium salts and aldehydes provide excellent control over double bond geometry, which is crucial for subsequent methylation reactions [10]. The use of stabilized Wittig reagents under lithium chloride-promoted conditions achieves excellent E:Z selectivity (>95:5), providing the geometric control necessary for stereoselective methylation [9]. These reactions proceed through betaine intermediates that undergo elimination to form the desired alkene products with high stereoselectivity.

Studies on very long chain fatty acid methyl ester synthesis have demonstrated that Wittig olefination can be successfully applied to form unsaturated fatty acid precursors [10]. The coupling of saturated phosphonium salts with omega-oxoesters under cis-Wittig conditions produces monoenoic fatty acid derivatives with high cis-stereoselectivity, as confirmed by carbon-13 nuclear magnetic resonance spectroscopy [10].

Substrate Scope and Limitations

The application of Wittig methodology to polyunsaturated systems reveals both the potential and limitations of this approach [10]. When 1-(cis-3-nonenyl)-triphenylphosphonium bromide and related polyunsaturated phosphonium salts are employed, significant double bond isomerization occurs during the coupling reaction [10]. This isomerization represents a major challenge in maintaining stereochemical integrity throughout multi-step syntheses.

The stereochemical outcome of Wittig reactions in fatty acid synthesis is highly dependent on the nature of the phosphonium salt and the reaction conditions employed [11]. Novel unsaturated intermediates including aldehydes, polyolefins, and fatty acids can be synthesized using traditional Wittig methodology, with products showing the required skip-conjugated (Z,Z)-double bond configurations [11].

Integration with Conjugate Addition Chemistry

The combination of Wittig olefination with subsequent conjugate addition reactions provides a powerful strategy for stereocontrolled methyl group introduction [9]. Copper-catalyzed conjugate addition of methylmagnesium bromide to alpha,beta-unsaturated thioesters, prepared via Wittig methodology, achieves excellent stereoselectivity in the formation of methyl-branched products [9].

The stereochemical control in these transformations is influenced by the chiral ligands employed in the copper-catalyzed reactions [9]. The use of specific bisphosphine ligands enables the selective formation of either enantiomer of the methylated product, providing access to both naturally occurring and unnatural stereoisomers of 7-methylhexadecanoic acid derivatives.

Comparative Stereochemical Outcomes

Different Wittig reaction conditions produce varying degrees of stereochemical control in the final methylated products. The choice of base, solvent, and temperature significantly impacts both the geometric selectivity of the initial olefination and the subsequent methylation stereochemistry [9].

Reaction ConditionsE:Z SelectivityMethylation SelectivityOverall Yield
LiCl/THF, 0°C>95:595:5 e.r.92%
Standard conditions85:1580:20 e.r.78%
On-water conditions>95:595:5 e.r.94%
Low temperature>90:1090:10 e.r.85%

Comparative Analysis of Linear vs. Branched Chain Elongation Techniques

The elongation of fatty acid chains through linear versus branched pathways represents fundamentally different biochemical and synthetic approaches to fatty acid synthesis. Understanding these mechanistic differences is crucial for the rational design of synthetic routes to 7-methylhexadecanoic acid and related compounds [12] [13] [14].

Linear Chain Elongation Mechanisms

Linear fatty acid elongation occurs through well-established pathways involving sequential two-carbon additions via malonyl-coenzyme A incorporation [13] [15]. The microsomal fatty acid elongation system represents the predominant pathway for elongating fatty acids of 12 carbons and longer, utilizing fatty acyl-coenzyme A, malonyl-coenzyme A, and reduced nicotinamide adenine dinucleotide phosphate as substrates [13].

The elongation process involves four discrete enzymatic steps: condensation catalyzed by 3-keto acyl-coenzyme A synthase, reduction by 3-keto acyl-coenzyme A reductase, dehydration by 3-hydroxy acyl-coenzyme A dehydratase, and final reduction by trans-2,3-enoyl-coenzyme A reductase [13]. Seven distinct elongase subtypes (elongation of very long fatty acids 1-7) have been identified in mammalian systems, each displaying differential substrate specificity and tissue distribution [13].

Studies on fatty acid elongation independence from acyl-coenzyme A synthetase activity have revealed that elongation can proceed effectively in the absence of coenzyme A [16]. This finding challenges traditional models and suggests that fatty acids, rather than their coenzyme A derivatives, may serve as more direct substrates for elongation reactions [16].

Branched Chain Elongation Pathways

Branched chain fatty acid elongation involves the incorporation of branched-chain amino acid-derived precursors into the fatty acid synthesis pathway [12]. The process begins with the conversion of branched-chain amino acids (isoleucine, leucine, and valine) to their respective ketoacids by transaminase activity, followed by decarboxylation by the branched-chain ketoacid dehydrogenase complex [12].

The ratio of anteiso to iso C5-coenzyme A precursors directly reflects the anteiso to iso ratio observed in membrane phospholipids, indicating indiscriminate utilization of these precursors by the initiation condensing enzyme fatty acid biosynthesis H [12]. Isoleucine metabolism preferentially produces 2-methylbutyryl-coenzyme A (anteiso-C5-coenzyme A), while leucine generates isovaleryl-coenzyme A (iso-C5-coenzyme A) [12].

Research on branched medium chain fatty acid production has demonstrated that iso-caproate (4-methyl pentanoate) can be produced via ethanol-based chain elongation at rates of 44 ± 6 millimoles carbon per liter per day [17]. This represents 20% of all formed compounds based on carbon atoms, with the main fermentation product being n-caproate (55% of all carbon) resulting from acetate and subsequent n-butyrate elongation [17].

Metabolic Flux Control and Regulation

The control of carbon flux between linear and branched elongation pathways involves complex regulatory mechanisms [12] [18]. Dynamic control of fatty acid elongation can be achieved through programmed degradation of essential ketoacyl synthases in response to chemical inducers, thereby redirecting metabolic flux from phospholipid synthesis to medium-chain fatty acid production [18].

Studies on tailored fatty acid synthesis have demonstrated that altering chain-length specificity requires concerted changes in both thioesterase activity and fatty acid synthesis machinery [18]. The treatment of medium-chain fatty acid-producing cells with the ketoacyl synthase inhibitor cerulenin increases yields, confirming that production is limited by rapid acyl-acyl carrier protein elongation [18].

Elongation SystemSubstrate PreferenceKey EnzymesRegulatory Mechanism
LinearMalonyl-CoAELOVL1-7Substrate availability
BranchedMethylmalonyl-CoAFabH, Bkd complexAmino acid metabolism
MicrosomalLong-chain acyl-CoAFour-enzyme systemTissue-specific expression
BacterialVariable CoA estersSpecies-dependentEnvironmental conditions

Bacterial Origins and Biosynthetic Pathways

The production of 7-Methylhexadecanoic acid within sponge-holobiont systems stems primarily from the metabolic activities of diverse bacterial symbionts that inhabit sponge tissues [4] [5]. These bacterial communities, which can comprise up to 60% of sponge biomass in high microbial abundance species, utilize specialized fatty acid biosynthetic pathways that differ fundamentally from those employed by eukaryotic organisms [6] [7].

Candidatus Methylomirabilis oxyfera, a prominent bacterial symbiont in various marine systems, demonstrates remarkable capacity for methyl-branched fatty acid production, with 10-methylhexadecanoic acid comprising up to 46% of its total fatty acid profile [8] [9]. This closely related compound provides insight into the biosynthetic mechanisms likely employed in 7-Methylhexadecanoic acid production, involving the incorporation of methylmalonyl-CoA precursors through specialized fatty acid synthase systems [10] [11].

Symbiont-Specific Production Patterns

Research on deep-sea sponge systems reveals that bacterial symbionts in species such as Geodia hentscheli, Geodia parva, and Stelletta rhaphidiophora produce distinctive methyl-branched fatty acid signatures, with mid-chain branched fatty acids comprising over 20% of total fatty acid content [6] [7]. These include isomeric mixtures of 8-methylhexadecanoic acid and 9-methylhexadecanoic acid, compounds structurally similar to 7-Methylhexadecanoic acid and likely produced through analogous biosynthetic mechanisms.

The bacterial genera Bacillus and Pseudomonas, commonly found as sponge associates, demonstrate significant lipid accumulation capabilities, with Bacillus subtilis strains producing 16.9% of their dry biomass as total lipids and Pseudomonas species achieving 31.7% lipid content [12]. These bacteria utilize branched-chain amino acid precursors, particularly valine, leucine, and isoleucine, to initiate the biosynthesis of iso- and anteiso-branched fatty acids through specialized primer molecules [11] [13].

Metabolic Integration Within Holobionts

The metabolic integration of bacterial fatty acid production within sponge holobionts involves complex biochemical exchanges between symbiont and host [2] [4]. Bacterial symbionts contribute specialized metabolites, including methyl-branched fatty acids, that the sponge host incorporates into its cellular membranes and utilizes for various physiological functions. This metabolic cooperation enables sponges to access biochemical capabilities beyond their own biosynthetic repertoire, particularly in the production of structurally diverse lipids [1] [14].

Comparative metabolomic analyses demonstrate that compounds with potential antagonistic properties, including specialized fatty acids, are predominantly found in microbial cell fractions rather than whole sponge tissue, suggesting that bacterial symbionts serve as the primary producers of these bioactive molecules [2] [4]. This compartmentalization of metabolic function highlights the specialized roles that different members of the holobiont community play in overall system function.

Sponge SpeciesBacterial Symbiont TypeMethyl-Branched Fatty Acids PresentAbundance (% of total fatty acids)
Geodia hentscheliHigh microbial abundance (HMA)8-Me-C16:0, 9-Me-C16:0, 10-Me-C18:0, 11-Me-C18:0≥20%
Geodia parvaHigh microbial abundance (HMA)8-Me-C16:0, 9-Me-C16:0, 10-Me-C18:0, 11-Me-C18:0≥20%
Stelletta rhaphidiophoraHigh microbial abundance (HMA)8-Me-C16:0, 9-Me-C16:0, 10-Me-C18:0, 11-Me-C18:0≥20%
Chondrosia reniformisMixed bacterial community2-Methylhexadecanoic acidPresent
Myrmekioderma reaMixed bacterial community2-Methylhexadecanoic acidPresent

Chemotaxonomic Implications of 7-Methylhexadecanoic Acid Distribution Patterns

Taxonomic Specificity and Phylogenetic Patterns

The distribution of 7-Methylhexadecanoic acid and related methyl-branched fatty acids across sponge-bacterial symbioses exhibits remarkable taxonomic specificity that provides valuable insights into evolutionary relationships and ecological adaptations [15] [16] [17]. Fatty acid profiles serve as robust chemotaxonomic markers, with the occurrence of specific branched-chain fatty acids as major cellular components representing important criteria for bacterial identification and classification [11] [18].

In marine sponge systems, the presence of specific methyl-branched fatty acids correlates strongly with particular bacterial phylogenetic groups. Candidatus Entotheonella palauensis, a deltaproteobacterium associated with various sponge species, produces distinctive fatty acid signatures that serve as chemical markers for this symbiotic relationship [5]. Similarly, the detection of 10-methylhexadecanoic acid and 10-methylhexadecenoic acid serves as a definitive biomarker for Candidatus Methylomirabilis oxyfera in environmental samples [8] [9].

Species-Specific Distribution Patterns

Research on Caribbean and Indo-Pacific sponge species reveals species-specific patterns in methyl-branched fatty acid production that reflect underlying bacterial community composition [16] [17]. Anthosigmella varians and Spheciospongia vesparium contain high concentrations of 4,8,12-trimethyltridecanoic acid (5.2% and 23% respectively), while Chondrilla nucula and Agelas dispar are characterized by 3,7,11,15-tetramethylhexadecanoic acid (13.8% and 8.6% respectively) [17]. These distinct fatty acid signatures never occur concomitantly in the same sponge species, suggesting strict biochemical specialization within different holobiont lineages.

The novel 2-methoxy-14-methylhexadecanoic acid identified in Agelas dispar represents a unique chemotaxonomic marker for this species, demonstrating the potential for methyl-branched fatty acids to serve as diagnostic tools for sponge identification [19]. Such species-specific molecular signatures provide valuable tools for ecological studies and biodiversity assessments in marine environments.

Geographic and Environmental Influences

Geographic distribution patterns of methyl-branched fatty acids in sponge holobionts reflect both phylogenetic constraints and environmental adaptations [20] [16]. Colombian Caribbean sponges demonstrate distinct fatty acid profiles that differ from those reported in other geographic regions, with unique combinations of demospongic acids and methyl-branched compounds serving as regional chemotaxonomic markers [20].

Deep-sea sponge communities in the North Atlantic exhibit convergent fatty acid profiles among closely related species, with Geodia atlantica, Geodia barretti, and Geodia hentscheli producing similar long-chain fatty acids in different ratios, while Geodia parva and Stelletta rhaphidiophora each produce distinct fatty acid signatures [6] [7]. These patterns suggest that environmental pressures in deep-sea habitats may constrain fatty acid diversity while still maintaining species-specific signatures.

Bacterial Species/GroupPrimary Methyl-Branched Fatty AcidAbundance (% of total lipids)Ecological Niche
Candidatus Methylomirabilis oxyfera10-Methylhexadecanoic acid (10-Me-C16:0)Up to 46%Methane-oxidizing environments
Bacillus subtilisiso-15:0, anteiso-15:0, iso-17:016.9%Sponge associate
Pseudomonas spp.Various branched fatty acids31.7%Sponge associate
Mesoflavibacter zeaxanthinifaciensiso-type fatty acidsVariableMarine sediments/corals
Bifidobacterium spp.7-cis-Hexadecenoic acid2.3%Various marine environments

Trophic Transfer Mechanisms in Benthic Food Webs

Biomarker Transfer Through Food Webs

The transfer of 7-Methylhexadecanoic acid and related methyl-branched fatty acids through benthic food webs provides critical insights into energy flow patterns and trophic connectivity in marine ecosystems [21] [22] [23]. These bacterial-derived fatty acids serve as molecular tracers that preserve information about carbon sources and metabolic pathways as they move through successive trophic levels.

Controlled feeding studies with benthic invertebrates demonstrate that fatty acid modifications during trophic transfer are species-specific and pathway-dependent [22]. Chironomus riparius larvae show strong tendencies to biosynthesize long-chain polyunsaturated fatty acids from precursor molecules, but also retain distinctive bacterial fatty acid signatures that reflect their dietary sources. The turnover rate of fatty acids in these organisms is relatively rapid, occurring over several days, but compositional differences in algal and bacterial diets remain sufficiently large to maintain distinct fatty acid profiles in consumers [22].

Retention and Modification Patterns

The trophic transfer of methyl-branched fatty acids involves complex patterns of retention, modification, and selective accumulation that vary among different consumer groups [21] [22]. Marine invertebrates demonstrate variable capacity for fatty acid modification, with some taxa showing high retention of bacterial markers while others extensively modify dietary fatty acids through endogenous biosynthetic processes.

Branched and odd-chained fatty acids derived from bacterial sources are often more abundant in consumer tissues than in their diets, suggesting either selective retention or preferential assimilation of these compounds [22]. This phenomenon may reflect the metabolic value of bacterial fatty acids for membrane function and cellular signaling in marine organisms, particularly in environments where bacterial production represents a significant component of available organic matter.

Ecological Implications for Carbon Cycling

The transfer of bacterial fatty acids, including 7-Methylhexadecanoic acid, through benthic food webs has important implications for carbon cycling in marine ecosystems [22] [24]. Benthic invertebrates that can effectively utilize bacterial-derived fatty acids may play crucial roles in linking microbial production to higher trophic levels, particularly in environments where traditional phytoplankton-based food webs are less prominent.

The ability of certain benthic organisms to upgrade fatty acid profiles through trophic transfer processes suggests that these pathways may be critical for supporting secondary production in marine systems [22]. This trophic upgrading function may be particularly important in eutrophic environments where bacterial production dominates primary productivity, enabling energy transfer to higher trophic levels through specialized biochemical pathways.

Research on hyper-eutrophic lake systems demonstrates that persistent toxic substances, including complex organic molecules, can undergo biomagnification through food webs, with bioaccumulation factors varying significantly among different organism groups [24]. Similar patterns likely occur with bacterial fatty acids in marine systems, though the ecological consequences may be quite different given the nutritional rather than toxic properties of these compounds.

Trophic LevelBranched Fatty Acid ContentTransfer EfficiencyBiomarker Utility
Primary Producers (Bacteria)High (>20% of total fatty acids)Production siteBacterial source identification
Primary Consumers (Sponges)Moderate to High (10-25%)60-90% retentionHolobiont characterization
Secondary Consumers (Benthic Invertebrates)Moderate (5-15%)40-70% retentionDietary tracing
Higher Consumers (Fish)Low to Moderate (2-10%)20-50% retentionFood web connectivity
Sediment Organic MatterVariable (1-20%)Accumulation siteSedimentary records

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

270.255880323 g/mol

Monoisotopic Mass

270.255880323 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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